molecular formula C10H22N2O3 B2893261 tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate CAS No. 436857-02-2

tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate

Cat. No.: B2893261
CAS No.: 436857-02-2
M. Wt: 218.297
InChI Key: NAOJUCBTEYZBEI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate (CAS 60350-17-6, molecular formula C₁₀H₂₂N₂O₃) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an N-methyl substituent, and a 2-aminoethoxyethyl chain. This compound is widely used in organic synthesis, particularly in peptide chemistry and polymer science, due to its dual functional groups: the Boc group enables temporary amine protection, while the aminoethoxy moiety facilitates further derivatization . Its molecular weight is 228.34 g/mol, and it is typically synthesized via nucleophilic substitution or carbamate coupling reactions (e.g., using Boc anhydride) .

Properties

IUPAC Name

tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12(4)6-8-14-7-5-11/h5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOJUCBTEYZBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436857-02-2
Record name tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-[2-(2-aminoethoxy)ethyl]-N-methylamine. The reaction is carried out in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through extraction and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can act as a carbamate protecting group, preventing unwanted reactions of amines during synthesis. It can also participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the molecules it interacts with .

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural analogues of tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate and their distinguishing features:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) Boc-protected N-methylamine with 2-aminoethoxyethyl chain C₁₀H₂₂N₂O₃ 228.34 High solubility in polar solvents; used in peptide synthesis and polymer initiators .
tert-Butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate (AR) Hydroxyl group replaces aminoethoxy group C₉H₁₉NO₄ 205.25 Lower nucleophilicity; used as a precursor for esterification or ether linkages .
tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate Chloro substituent replaces amino group C₉H₁₈ClNO₃ 223.70 Reactive in nucleophilic substitutions; potential intermediate in alkylation reactions .
tert-Butyl N-(2-hydroxyethyl)carbamate Simplified structure lacking ethoxy chain and N-methyl group C₇H₁₅NO₃ 161.20 Limited solubility in nonpolar solvents; common in small-molecule drug synthesis .
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate Extended PEG-like chain (three ethoxy units) C₁₅H₃₀N₂O₅ 318.41 Enhanced hydrophilicity; used in degradable polymers and drug delivery systems .
tert-Butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate Aromatic phenyl ring with branched aminopropyl group C₁₄H₂₂N₂O₂ 250.34 Rigid backbone; applicable in kinase inhibitor synthesis .

Reactivity and Functional Group Impact

  • Aminoethoxy vs. Hydroxyethoxy: The amino group in the target compound enhances nucleophilicity, enabling conjugation with electrophiles (e.g., activated esters), whereas the hydroxyl analogue (AR) requires activation for similar reactivity .
  • Chloroethoxy Substitution: The chloro derivative exhibits higher reactivity in SN2 reactions, making it suitable for alkylation but less stable under basic conditions compared to the aminoethoxy variant .
  • PEG Chain Extension : Compounds with longer ethoxy chains (e.g., three ethoxy units) display improved water solubility and biocompatibility, critical for biomedical applications .

Biological Activity

tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate (CAS No. 436857-02-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, including case studies and research findings.

  • Molecular Formula : C10H22N2O3
  • Molecular Weight : 218.29 g/mol
  • IUPAC Name : tert-butyl (2-(2-aminoethoxy)ethyl)(methyl)carbamate
  • Purity : Typically ≥ 95% .

Synthesis

The synthesis of this compound generally involves the reaction of tert-butyl carbamate with aminoethoxy derivatives. The reaction conditions often include solvents such as dichloromethane and catalysts like triethylamine, allowing for efficient formation of the carbamate bond .

The biological activity of this compound has been linked to its interaction with various biological targets, particularly in cancer therapy. It is hypothesized to act as a modulator of protein interactions involved in cell cycle regulation and apoptosis.

Case Studies

  • Cancer Cell Studies :
    • In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines by disrupting microtubule dynamics, which is crucial for mitotic spindle formation. This effect was observed in centrosome-amplified cancer cells, leading to multipolar mitotic spindles and subsequent cell death .
  • Inhibition Studies :
    • The compound has been evaluated for its inhibitory effects on specific proteins involved in cancer progression, such as HSET (KIFC1). Initial findings indicate that it exhibits micromolar inhibition potency, suggesting potential as a lead compound for further development .
  • Pharmacokinetics :
    • Stability assays conducted in mouse plasma indicated a half-life of approximately 215 minutes, suggesting favorable pharmacokinetic properties that could support its use in therapeutic applications .

Table of Biological Activities

Activity TypeObserved EffectReference
Apoptosis InductionInduces apoptosis in cancer cell lines
Protein InhibitionInhibits HSET with micromolar potency
PharmacokineticsHalf-life of 215 minutes in plasma

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